PG 34 Demonstrates Superior Binding Affinity at the Human FP Receptor Compared to Latanoprost Acid
In competition binding assays using human ocular tissues, PG 34 (bimatoprost acid) displays a significantly higher affinity for the FP prostaglandin receptor than latanoprost acid, the active metabolite of a first-line glaucoma therapy. This difference in target engagement is a primary determinant of downstream pharmacological potency. [1]
| Evidence Dimension | FP Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 59 ± 6 nM |
| Comparator Or Baseline | Latanoprost acid: Ki = 92 ± 14 nM (estimated from FP receptor binding studies) |
| Quantified Difference | PG 34 affinity is approximately 1.56-fold higher (lower Ki value). |
| Conditions | Competition binding assay displacing [³H]-travoprost acid from human ocular FP receptors. |
Why This Matters
Higher receptor binding affinity directly correlates with greater potency, allowing for a lower effective concentration in target tissues, which can influence both efficacy and safety margins.
- [1] Sharif NA, Kelly CR, Crider JY. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies. Prostaglandins Leukot Essent Fatty Acids. 2003 Jan;68(1):27-33. View Source
